(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate
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Overview
Description
(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate is a complex organic compound characterized by its unique structural features. This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine. Its structure comprises multiple functional groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate involves several steps, starting from readily available precursorsThe reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product’s yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This includes the use of continuous flow reactors and advanced purification techniques to ensure the compound’s high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Common in organic synthesis, where one functional group is replaced by another.
Common Reagents and Conditions
Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
(2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate involves its interaction with specific molecular targets. These targets may include enzymes or receptors, leading to various biochemical effects. The pathways involved can vary depending on the specific application, but they often include inhibition of enzyme activity or modulation of receptor signaling .
Comparison with Similar Compounds
Similar Compounds
- (2R,3S,4R,5R,6R)-2-(Acetoxymethyl)-5-amino-6-azidotetrahydro-2H-pyran-3,4-diyl diacetate
- (2R,3S,4S,5R,6S)-2-[(benzyloxy)methyl]-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
Uniqueness
What sets (2r,3s,4r,5r,6r)-5-Acetamido-2-(acetoxymethyl)-6-(ethylthio)tetrahydro-2h-pyran-3,4-diyl diacetate apart is its unique combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C16H25NO8S |
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Molecular Weight |
391.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6R)-5-acetamido-3,4-diacetyloxy-6-ethylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H25NO8S/c1-6-26-16-13(17-8(2)18)15(24-11(5)21)14(23-10(4)20)12(25-16)7-22-9(3)19/h12-16H,6-7H2,1-5H3,(H,17,18)/t12-,13-,14-,15-,16-/m1/s1 |
InChI Key |
BHOPGYBLLSFEGH-OXGONZEZSA-N |
Isomeric SMILES |
CCS[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Canonical SMILES |
CCSC1C(C(C(C(O1)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C |
Origin of Product |
United States |
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